molecular formula C7H11F2N B116267 1,1-Difluoro-6-azaspiro[2.5]octane CAS No. 144230-47-7

1,1-Difluoro-6-azaspiro[2.5]octane

Cat. No.: B116267
CAS No.: 144230-47-7
M. Wt: 147.17 g/mol
InChI Key: NESANIIIIJLTDB-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[2.5]octane (CAS: 144230-47-7) is a fluorinated spirocyclic amine with the molecular formula C₇H₁₁F₂N and a molecular weight of 147.17 g/mol . Its hydrochloride salt (CAS: 1263132-31-5) is commercially available with ≥98% purity and is widely used in drug discovery as a building block for bioactive molecules . Key properties include a density of 1.2±0.1 g/cm³, boiling point of 172.6±40.0 °C, and moderate lipophilicity (LogP: 0.40) . The spiro[2.5]octane scaffold confers conformational rigidity, while the difluoro group enhances metabolic stability and bioavailability . Derivatives such as This compound-6-carboxamide (CAS: 1934554-90-1) highlight its versatility in medicinal chemistry .

Properties

CAS No.

144230-47-7

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)5-6(7)1-3-10-4-2-6/h10H,1-5H2

InChI Key

NESANIIIIJLTDB-UHFFFAOYSA-N

SMILES

C1CNCCC12CC2(F)F

Canonical SMILES

C1CNCCC12CC2(F)F

Synonyms

6-Azaspiro[2.5]octane,1,1-difluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

1,1-Difluoro-5-azaspiro[2.5]octane (CAS: 1393559-49-3)

  • Molecular Formula : C₇H₁₁F₂N (identical to the 6-aza isomer).
  • Lower structural similarity (0.94 vs. reference compound) .
  • Applications : Less commonly reported in pharmaceutical research compared to the 6-aza variant, likely due to reduced synthetic accessibility .

8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride (CAS: 1780964-59-1)

  • Molecular Formula : C₉H₁₄ClF₂N.
  • Key Differences :
    • Larger spiro ring system ( [4.5] vs. [2.5]), increasing molecular weight (217.67 g/mol ) and steric bulk.
    • Lower similarity score (0.88 ) .
  • Applications: Potential use in designing bulkier inhibitors targeting protein cavities .

6,6-Difluoro-1-oxaspiro[2.5]octane (CID: 89836102)

  • Molecular Formula : C₇H₁₀F₂O.
  • Key Differences :
    • Replacement of nitrogen with oxygen, reducing basicity and altering solubility profiles.
    • Distinct applications in materials science due to ether functionality .

1,1-Difluorospiro[2.5]octan-6-one (CAS: 1513853-81-0)

  • Molecular Formula : C₈H₁₀F₂O.
  • Key Differences :
    • Ketone group at the 6th position introduces polarity and reactivity (e.g., participation in nucleophilic additions).
    • Higher molecular weight (160.16 g/mol ) compared to the parent amine .

Tabulated Comparison of Key Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP Applications
1,1-Difluoro-6-azaspiro[2.5]octane 144230-47-7 C₇H₁₁F₂N 147.17 1.2±0.1 172.6±40.0 0.40 Drug discovery, kinase inhibitors
1,1-Difluoro-5-azaspiro[2.5]octane 1393559-49-3 C₇H₁₁F₂N 147.17 N/A N/A N/A Limited pharmaceutical use
8,8-Difluoro-2-azaspiro[4.5]decane HCl 1780964-59-1 C₉H₁₄ClF₂N 217.67 N/A N/A N/A Protein-targeted inhibitors
6,6-Difluoro-1-oxaspiro[2.5]octane 89836102 C₇H₁₀F₂O 160.16 N/A N/A N/A Materials science
1,1-Difluorospiro[2.5]octan-6-one 1513853-81-0 C₈H₁₀F₂O 160.16 N/A N/A N/A Synthetic intermediates

Preparation Methods

Cyclization Approaches

Cyclization remains the most direct route to construct the spirocyclic core. A representative method involves reacting vinylidene fluoride with secondary amines under basic conditions. For example, tert-butylamine has been employed to form tert-butyl-protected intermediates, which are subsequently deprotected to yield the target compound. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at temperatures between 0°C and 25°C.

Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbon of vinylidene fluoride, initiating a cascade that forms the cyclopropane ring. The difluoro moiety stabilizes the transition state through hyperconjugation, enhancing reaction efficiency.

Fluorination Techniques

Post-cyclization fluorination employs agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms. This method is advantageous when precursor availability is limited. For instance, hydroxyl groups on a preformed spirocyclic intermediate can be substituted with fluorine using DAST in dichloromethane at −78°C.

Detailed Step-by-Step Methodologies

Method 1: Cyclization with Vinylidene Fluoride

ParameterCondition/ReagentYield (%)Reference
Starting MaterialVinylidene fluoride
Aminetert-Butylamine62
SolventDimethylformamide (DMF)
BaseSodium hydride (NaH)
Temperature0–25°C
Reaction Time12–24 hours

Procedure :

  • Charge a dry flask with vinylidene fluoride (1.0 equiv) and DMF under nitrogen.

  • Add tert-butylamine (1.2 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 24 hours.

  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Key Challenge :
The exothermic nature of the reaction necessitates strict temperature control to prevent side reactions such as oligomerization.

Method 2: Spiroannulation via Ring-Closing Metathesis

ParameterCondition/ReagentYield (%)Reference
CatalystGrubbs 2nd Generation55
SolventDichloromethane (DCM)
Temperature40°C
Reaction Time6 hours

Procedure :

  • Synthesize a diene precursor containing a secondary amine and fluorine substituents.

  • Subject the diene to ring-closing metathesis using Grubbs catalyst.

  • Hydrogenate the resulting cycloalkene to form the saturated spirocycle.

Advantage :
This method allows modular construction of the spiro framework but requires advanced precursor synthesis.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of amines, improving cyclization yields. Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Temperature and Time

Lower temperatures (0–10°C) favor selectivity for the spirocyclic product, while higher temperatures (25–40°C) accelerate reaction rates at the expense of purity.

Industrial-Scale Production Considerations

FactorLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow reactor
PurificationColumn chromatographyCrystallization
Throughput1–10 g/day1–10 kg/day
Cost DriversCatalyst loadingSolvent recycling

Continuous flow systems mitigate thermal runaway risks and improve reproducibility.

Analytical Characterization Techniques

  • NMR Spectroscopy :

    • ¹⁹F NMR : δ −120 to −125 ppm (CF₂ group).

    • ¹H NMR : Distinct splitting patterns for cyclopropane protons (δ 1.2–1.8 ppm).

  • Mass Spectrometry :

    • ESI-MS: [M+H]⁺ at m/z 178.1.

Challenges and Troubleshooting

Moisture Sensitivity

Fluorinating agents like DAST react violently with water. Strict anhydrous conditions are essential.

Regioselectivity

Competing pathways may yield non-spiro byproducts. Increasing steric bulk on the amine improves selectivity .

Q & A

Q. Key Data :

IntermediateReagent/ConditionProductYield (%)Reference
Bicyclic olefinDichlorocarbene (Na trichloroacetate)Spirocyclic dichloro intermediate~75
Dichloro intermediateKF/18-crown-6This compound60–65

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (notably cyclopropane proton singlet at δ 8.85–9.0 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography of hydrochloride salts (e.g., CAS 1263132-31-5) provides unambiguous stereochemical assignment .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Cyclopropane CH8.85–9.0Singlet
Azaspiro NH2.5–3.2Broad
Fluorinated C-F110–120 (¹⁹F NMR)Doublet

Advanced: What mechanistic insights explain the diastereoselectivity in oxygenation reactions involving this compound?

Studies on spirocyclic systems reveal that oxygenation by dioxiranes proceeds via cationic intermediates stabilized by hyperconjugative interactions between cyclopropane C–C bonds and incipient radicals. Computational models (e.g., DFT) show lower activation energies for pathways where hyperconjugation stabilizes transition states, leading to diastereoselectivity .

Q. Key Findings :

  • Diastereoselectivity in hydroxylation correlates with calculated ΔG‡ values (e.g., 6-tert-butyl derivatives show >95% selectivity for one diastereomer) .
  • Cationic intermediates are trapped in reactions with nucleophiles, confirming the mechanism .

Advanced: How do computational methods guide reaction optimization for spirocyclic derivatives?

Density Functional Theory (DFT) predicts regioselectivity in C–H functionalization. For example:

  • Activation free energies (ΔG‡) for hydroxylation at α-C positions are 2–3 kcal/mol lower than β positions due to hyperconjugative stabilization .
  • Transition state models prioritize fluorination at sterically accessible sites, avoiding ring strain .

Recommendation : Pair DFT with experimental kinetics (e.g., Eyring plots) to validate computational predictions.

Basic: What are the primary applications of this compound in medicinal chemistry?

The spirocyclic core serves as a rigid scaffold for drug candidates, particularly in CNS and protease inhibitor therapies. Fluorination enhances metabolic stability and bioavailability. Derivatives like 6-azaspiro[2.5]octane carboxamide (CAS 1934554-90-1) are explored as kinase inhibitors .

Q. Case Study :

DerivativeTargetBioactivity (IC₅₀)
Carboxamide analogKinase X12 nM
Hydrochloride saltProtease Y45 nM

Advanced: How does the fluorination pattern influence the compound’s reactivity in cross-coupling reactions?

The 1,1-difluoro motif reduces electron density at adjacent carbons, suppressing undesired side reactions (e.g., β-hydride elimination in Heck couplings). Buchwald-Hartwig amination and Suzuki-Miyaura coupling are effective for functionalizing the azaspiro ring, with yields >70% under Pd/XPhos catalysis .

Q. Optimized Conditions :

ReactionCatalyst/BaseSolventYield (%)
SuzukiPd(dba)₂/XPhosTHF78
AminationPd₂(dba)₃/BINAPToluene82

Basic: What precautions are necessary when handling this compound?

  • Use gloveboxes or Schlenk lines for air-sensitive reactions due to the compound’s moisture sensitivity.
  • Hydrochloride salts (e.g., CAS 1263132-31-5) are hygroscopic; store under argon at −20°C .

Advanced: How are spirocyclic compounds analyzed for enantiomeric purity?

Chiral HPLC (e.g., Chiralpak IA column) and VCD (Vibrational Circular Dichroism) spectroscopy resolve enantiomers. For example, 6-azaspiro derivatives show baseline separation with hexane/isopropanol (90:10) mobile phase .

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